molecular formula C17H19F3N8 B5002681 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5002681
M. Wt: 392.4 g/mol
InChI Key: APONBHRTTOOJKL-UHFFFAOYSA-N
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Description

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that include the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine and triazole rings, followed by their subsequent coupling.

    Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving 4,6-dimethyl-2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and an appropriate nitrile or ester.

    Coupling Reaction: The final step involves coupling the pyrimidine and triazole rings using a piperazine linker. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the triazole ring, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the triazole ring can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.

Properties

IUPAC Name

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8/c1-10-8-11(2)22-15(21-10)27-6-4-26(5-7-27)13-9-12(3)23-16-24-14(17(18,19)20)25-28(13)16/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APONBHRTTOOJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC(=NN34)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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